EC0489 vs. EC145: Linker Optimization Drives 70% Reduction in Bile Clearance and 4-Fold Increase in Urinary Excretion
In a direct comparative study by Leamon et al. (2011), EC0489—engineered with saccharopeptidic carbohydrate modifications—was compared head-to-head against its predecessor EC145. Both compounds demonstrated equipotent antitumor activity and could reproducibly cure tumor-bearing mice. However, EC0489 exhibited markedly altered pharmacokinetics: approximately 70% decrease in bile clearance and a 4-fold increase in urinary excretion relative to EC145 [1]. These modifications also produced a shorter elimination half-life and improved tolerability in rodents [1].
| Evidence Dimension | Bile clearance reduction |
|---|---|
| Target Compound Data | EC0489: reduced bile clearance |
| Comparator Or Baseline | EC145 (vintafolide) |
| Quantified Difference | Approximately 70% decrease in bile clearance; 4-fold increase in urinary excretion |
| Conditions | In vivo rodent pharmacokinetic studies |
Why This Matters
Reduced hepatobiliary clearance mitigates the dose-limiting constipation toxicity observed with EC145 in clinical trials, enabling higher tolerable dosing and broader therapeutic application.
- [1] Leamon CP, Reddy JA, Klein PJ, Vlahov IR, Dorton R, Bloomfield A, Nelson M, Westrick E, Parker N, Bruna K, Vetzel M, Gehrke M, Nicoson JS, Messmann RA, LoRusso PM, Sausville EA. Reducing undesirable hepatic clearance of a tumor-targeted vinca alkaloid via novel saccharopeptidic modifications. J Pharmacol Exp Ther. 2011;336(2):336-43. View Source
